Polacrilin potassium
Overview
Description
. It is widely used in pharmaceutical formulations as a tablet disintegrant due to its ion exchange properties and ability to swell upon hydration.
Mechanism of Action
Target of Action
Polacrilin potassium is a weak cation exchange resin . It primarily targets potassium ions, which it binds and can exchange for other ions . This ion-exchange property is crucial to its role in pharmaceutical applications .
Mode of Action
This compound acts as a disintegrant in pharmaceutical tablets . Its mode of action is primarily through wicking, i.e., capillary action, rather than swelling . This means that it draws water into the tablet, promoting the absorption of water into the tablet matrix, leading to the disruption of the tablet .
Biochemical Pathways
This compound doesn’t directly interact with biochemical pathways as it primarily functions as a disintegrant. Its role is to facilitate the breakdown of the tablet, allowing the active pharmaceutical ingredients (APIs) within the tablet to be released and absorbed into the body where they can interact with their target biochemical pathways .
Result of Action
The result of this compound’s action is the efficient disintegration of the tablet, allowing for the rapid release of the APIs contained within . This facilitates the absorption of the APIs into the body, enabling them to exert their therapeutic effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the medium and the presence of lubricants . For instance, an increase in the pH of the medium from acidic to neutral increases the bulk swelling of the particles, whereas it decreases water uptake and disintegrant performance . The presence of a lubricant decreases the water uptake rate and the disintegrant performance . It is also noted that this compound is stable against light, air, and heat at its highest operating temperature .
Biochemical Analysis
Biochemical Properties
Polacrilin Potassium ionizes to an anionic polymer chain and potassium cations . It is hypothesized that this compound may improve the permeability of anionic drugs according to the Donnan membrane phenomenon .
Cellular Effects
The presence of this compound enhances the in vitro permeation and in vivo bioavailability of anionic drugs . This suggests that this compound may influence cell function by improving the permeability of anionic drugs that have poor gastrointestinal permeability .
Molecular Mechanism
The increased absorption of drug substances in the presence of ionizable polymers like this compound may be explained with the help of the Donnan membrane phenomenon . This phenomenon suggests that this compound may exert its effects at the molecular level by enhancing the permeability of anionic drugs .
Temporal Effects in Laboratory Settings
The effects of this compound on the permeability of anionic drugs were tested in vitro using diffusion cells and in vivo by monitoring serum levels in rats . The amount of drug permeated across a dialysis membrane in vitro was significantly more in the presence of this compound .
Dosage Effects in Animal Models
In vivo studies in rats showed a significant improvement in the extent of drug absorption in the presence of this compound . This suggests that the effects of this compound may vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polacrilin potassium is synthesized through the copolymerization of methacrylic acid and divinylbenzene. The reaction is typically carried out in the presence of a free radical initiator under controlled temperature and pressure conditions to ensure proper cross-linking.
Industrial Production Methods: In industrial settings, the copolymerization process is scaled up using large reactors. The resulting copolymer is then treated with potassium hydroxide to convert it into the potassium salt form. The final product is dried and milled to achieve the desired particle size and specifications.
Chemical Reactions Analysis
Types of Reactions: Polacrilin potassium primarily undergoes ion exchange reactions. It can exchange its potassium ions with other cations present in a solution.
Common Reagents and Conditions: The ion exchange reactions are typically carried out in aqueous solutions with varying pH levels. The presence of other cations in the solution facilitates the exchange process.
Major Products Formed: The major products of these reactions are the exchanged cations bound to the this compound matrix. This property is utilized in various applications, such as drug delivery and purification processes.
Scientific Research Applications
Polacrilin potassium is extensively used in scientific research due to its ion exchange properties. Some of its applications include:
Pharmaceuticals: It is used as a tablet disintegrant to improve the bioavailability of drugs. It helps in the rapid breakdown of tablets, ensuring the release of the active pharmaceutical ingredient.
Biology: this compound can be used in the separation and purification of biomolecules, such as proteins and nucleic acids.
Medicine: It is employed in controlled-release drug formulations to modulate the release rate of the active ingredient.
Industry: It is used in the food industry for the removal of unwanted ions and contaminants from food products.
Comparison with Similar Compounds
Amberlite IRP88
Dowex 50Wx8
Purolite C100
These compounds share similar ion exchange properties but may differ in their chemical structure and specific applications.
Biological Activity
Polacrilin potassium is a polymeric compound widely used in pharmaceutical formulations, particularly as a disintegrant in tablet preparations. Its unique properties allow it to enhance the bioavailability of certain drugs, especially those that are poorly soluble or have low gastrointestinal permeability. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a weakly acidic cation exchange resin, chemically characterized as a partial potassium salt of a copolymer of methacrylic acid and divinyl benzene. It functions by ionizing to form an anionic polymer chain with potassium cations. This property is crucial for its role in enhancing drug permeability through the Donnan membrane phenomenon, which facilitates the absorption of anionic drugs.
The mechanism by which this compound enhances drug bioavailability involves several factors:
- Disintegration : As a superdisintegrant, this compound promotes rapid tablet disintegration upon contact with gastrointestinal fluids, allowing for quicker drug release.
- Permeability Enhancement : It improves the permeability of anionic drugs by altering the microenvironment within the gastrointestinal tract, thus facilitating better absorption into systemic circulation.
In Vitro and In Vivo Studies
Numerous studies have evaluated the effects of this compound on drug bioavailability. One notable study investigated its impact on diclofenac potassium, an anionic drug. The findings are summarized in the following table:
Parameter | Control (Crospovidone) | Test (this compound) |
---|---|---|
C max (μg/ml) | 2.14 | 3.68 |
t max (h) | 1 | 1 |
AUC (μg·h/ml) | 5.73 | 7.57 |
The study demonstrated that the presence of this compound significantly increased the maximum plasma concentration (C max) and area under the curve (AUC), indicating enhanced absorption of diclofenac potassium .
Case Study: Loratadine Tablets
Another investigation focused on the formulation of loratadine tablets using this compound as a superdisintegrant. The study compared various concentrations (5%, 10%, 15%) and found that a 10% concentration yielded superior dissolution efficiency compared to other disintegrants such as sodium starch glycolate and Ac-Di-Sol. The dissolution parameters for this formulation were as follows:
Dissolution Parameter | Value at 30 min (%) |
---|---|
D30 | 85 |
t50 | 10 min |
t70 | 15 min |
t90 | 25 min |
These results suggest that this compound significantly enhances the dissolution profile of loratadine tablets, making it a favorable choice for rapid-release formulations .
Properties
IUPAC Name |
potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZXTJUCNEUAE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65405-55-2 | |
Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While both swelling and wicking have been proposed as mechanisms, research suggests that wicking, the ability to draw water into the tablet matrix, plays a more significant role than swelling in the disintegration process for polacrilin potassium. []
A: Research indicates that this compound can enhance the permeability and absorption of anionic drugs. This effect is attributed to the Donnan membrane phenomenon, wherein the anionic polymer chains of this compound influence the passage of charged drug molecules across biological membranes. []
A: Moisture can have a significant impact on this compound. While some moisture may enhance compactability, excessive moisture can lead to plasticization, reducing yield pressure and potentially compromising tablet tensile strength. Moreover, moisture can cause swelling or aggregation in different brands of this compound, ultimately impacting water uptake and disintegration performance. [, ]
A: Yes, significant variations in particle size, density, porosity, surface area, and morphology have been observed across different brands of this compound. These variations translate to differences in functionality, particularly in terms of intrinsic swelling and the initial rate of water uptake, ultimately affecting disintegration time. []
A: The settling volume test, a common measure for disintegrants, has proven inadequate in distinguishing between different sources of this compound. Measuring the water uptake rate is suggested as a more insightful functionality test for this ion exchange resin disintegrant. []
A: While this compound is a widely used disintegrant, its sensitivity to moisture warrants careful consideration, especially in wet granulation. The variable response of different brands to moisture necessitates pre-formulation studies to assess its suitability and optimize its performance in such processes. [, ]
A: Yes, this compound has been successfully employed in formulating ODTs. Its rapid disintegration property is beneficial in this context. Additionally, studies have explored its use in taste-masking applications, particularly with bitter drugs, further broadening its utility in ODT formulations. [, , , , ]
A: Research suggests that this compound can be utilized to enhance the dissolution rate of poorly soluble drugs. For instance, studies using piroxicam, a BCS class II drug, have demonstrated significant improvements in dissolution rates when formulated with this compound. []
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